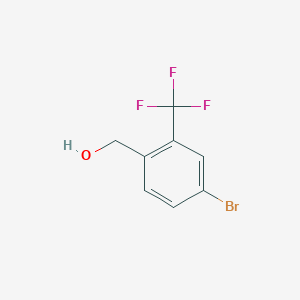

4-Bromo-2-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[4-bromo-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJNCPOEIRBIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-(trifluoromethyl)benzyl alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-(trifluoromethyl)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for versatile, functionalized building blocks is paramount. This compound emerges as a key intermediate, distinguished by its unique trifecta of reactive sites: a primary benzylic alcohol, a bromine-substituted aromatic ring, and an electron-withdrawing trifluoromethyl group. This strategic combination of functionalities makes it an exceptionally valuable precursor for constructing complex molecular architectures. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity in bioactive molecules, while the bromo substituent serves as a versatile handle for cross-coupling reactions.[1][2] The primary alcohol provides a straightforward point for conversion into aldehydes, carboxylic acids, esters, ethers, and halides.[3]

This guide offers a comprehensive exploration of the chemical properties, reactivity, and practical applications of this compound. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this compound's unique characteristics for the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The identity and purity of this compound are reliably established through a combination of physical property measurements and spectroscopic analysis.

Core Physicochemical Properties

The fundamental physical constants for this compound are summarized below. These values are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 1736-74-9 | - |

| Molecular Formula | C₈H₆BrF₃O | |

| Molecular Weight | 255.03 g/mol | [4] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 66-70 °C (lit.) | |

| Boiling Point | 78-80 °C at 0.1 mmHg | [] |

| Density | 1.594 g/cm³ at 25 °C (for a related isomer) |

Spectroscopic Fingerprint

Spectroscopic data provides an unambiguous structural confirmation of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure.

-

¹H NMR : The proton NMR spectrum exhibits characteristic signals: aromatic protons appear in the δ 7.0-8.0 ppm region, with splitting patterns dictated by their positions relative to the bromo and trifluoromethyl groups. The benzylic methylene protons (-CH₂) typically appear as a singlet or doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is concentration and solvent-dependent.[6][7]

-

¹³C NMR : The carbon spectrum shows distinct signals for the aromatic carbons, the benzylic carbon (~61 ppm), and the trifluoromethyl carbon, which appears as a quartet due to C-F coupling.[6]

-

¹⁹F NMR : A single, sharp resonance is observed in the fluorine NMR spectrum, confirming the presence of the -CF₃ group.[8]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups. A broad absorption band around 3300 cm⁻¹ corresponds to the O-H stretch of the alcohol. C-H stretching vibrations for the aromatic ring and CH₂ group appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Strong C-F stretching bands are prominent in the 1100-1350 cm⁻¹ region.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the signature isotopic pattern for a monobrominated compound.[9]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the predictable and selective reactivity of its primary alcohol function. The electron-withdrawing nature of the trifluoromethyl and bromo groups can influence the reactivity of the benzylic position.

Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of the benzylic alcohol is one of its most common and valuable transformations, providing access to both the corresponding aldehyde and carboxylic acid, which are themselves critical synthetic intermediates.

-

To Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (DCM) are effective.

-

To Carboxylic Acid : Stronger oxidizing agents, often in aqueous or acidic media, will carry the oxidation through to the carboxylic acid. Common systems include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃, Jones reagent).[10] Recent methods also utilize heterogeneous catalysts for greener oxidation processes.[11][12]

Causality: This protocol uses potassium permanganate, a strong and cost-effective oxidant. The reaction is run in an aqueous acetone/t-butanol mixture to ensure solubility of both the organic substrate and the inorganic oxidant. The basic conditions facilitate the oxidation process. An acidic workup is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.

-

Dissolution : In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and t-butanol.

-

Oxidant Preparation : In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, ~2.5 eq) and sodium carbonate (Na₂CO₃, ~1.5 eq) in water.

-

Reaction : Cool the alcohol solution in an ice bath. Slowly add the KMnO₄ solution dropwise, maintaining the internal temperature below 15 °C.

-

Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A dense brown precipitate of MnO₂ will form.

-

Quenching & Workup : Cool the mixture again and quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears.

-

Filtration : Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with acetone.

-

Acidification : Concentrate the filtrate under reduced pressure to remove the organic solvents. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

-

Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-2-(trifluoromethyl)benzoic acid.

Fischer Esterification

The reaction of the alcohol with a carboxylic acid under acidic catalysis, known as Fischer esterification, is a direct and reversible method to form esters.[13][14] To drive the equilibrium towards the product, an excess of one reagent (typically the alcohol or carboxylic acid) is used, or the water formed during the reaction is removed, often by azeotropic distillation with a Dean-Stark apparatus.[15]

Causality: This procedure uses a large excess of acetic acid to serve as both reagent and solvent, driving the equilibrium toward the ester product. Sulfuric acid is a classic and effective strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[15] The final workup with sodium bicarbonate neutralizes the excess acid catalyst and unreacted acetic acid.

-

Setup : To a flask containing this compound (1.0 eq), add glacial acetic acid (5-10 eq) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

-

Heating : Heat the mixture to reflux (typically ~100-120 °C) and maintain for 2-4 hours.

-

Monitoring : Follow the reaction's progress by TLC, observing the disappearance of the starting alcohol.

-

Workup : After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water and extract with an organic solvent such as ethyl acetate (3x).

-

Washing : Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, and finally with brine.

-

Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography if necessary.

Williamson Ether Synthesis

This classic method provides access to ethers. It is a two-step process involving the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.

Causality: Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for quantitatively deprotonating the alcohol to form the sodium alkoxide. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent quenching the base and to effectively solvate the cation, enhancing the nucleophilicity of the alkoxide.

-

Deprotonation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.

-

Alcohol Addition : Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen gas evolution ceases.

-

Alkyl Halide Addition : Add the desired alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 eq) to the freshly formed alkoxide solution.

-

Reaction : Heat the mixture to reflux and monitor by TLC.

-

Quenching & Extraction : Once the reaction is complete, cool to 0 °C and carefully quench the excess NaH by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over Na₂SO₄, and concentrate to yield the ether.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant.

-

Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17]

-

Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[18]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[19] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[17]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, seeking medical attention.[16]

-

Skin : Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[16]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[16]

-

Conclusion

This compound is a potent and versatile building block whose value is defined by the strategic placement of its functional groups. The primary alcohol offers a reliable entry point for a host of classical organic transformations, while the trifluoromethyl and bromo groups impart desirable physicochemical properties and further synthetic handles. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, empowers chemists to harness its full potential in the rational design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 10. 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | 2090282-94-1 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. multimedia.3m.com [multimedia.3m.com]

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzyl alcohol (CAS: 932390-36-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Bromo-2-(trifluoromethyl)benzyl alcohol emerges as a key building block in this context, offering a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and safe handling.

Section 1: Physicochemical Properties and Structural Elucidation

This compound is a substituted aromatic alcohol. Its chemical structure, featuring a bromine atom and a trifluoromethyl group on the benzyl ring, makes it a valuable intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 932390-36-8 | - |

| Molecular Formula | C8H6BrF3O | --INVALID-LINK--[1] |

| Molecular Weight | 255.03 g/mol | --INVALID-LINK--[2] |

| Boiling Point | 241.2 ± 35.0 °C (Predicted) | --INVALID-LINK--[3] |

| Appearance | Solid | - |

Section 2: Synthesis and Purification

The synthesis of this compound typically involves the reduction of the corresponding carboxylic acid or aldehyde. A general and reliable method is the reduction of 4-bromo-2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 4-Bromo-2-(trifluoromethyl)benzoic Acid

Causality: The choice of a reducing agent is critical. While powerful reagents like lithium aluminum hydride (LiAlH4) are effective, they can be hazardous on a larger scale. A milder and often more selective approach involves the use of borane complexes, such as borane-tetrahydrofuran (BH3-THF), which offer a good balance of reactivity and safety for the reduction of carboxylic acids to alcohols.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 4-bromo-2-(trifluoromethyl)benzoic acid in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled to 0 °C in an ice bath. A solution of borane-tetrahydrofuran complex (BH3-THF) is added dropwise to the stirred solution. The reaction is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by water, to decompose any excess borane.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a dilute acidic solution (e.g., 1 M HCl), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.

| Technique | Expected Data | Interpretation |

| ¹H NMR | Aromatic protons (multiplets), benzylic CH₂ (singlet), hydroxyl OH (broad singlet) | Confirms the presence of the benzyl alcohol moiety and the substitution pattern on the aromatic ring. |

| ¹³C NMR | Aromatic carbons (multiple signals, some showing C-F coupling), benzylic CH₂ carbon, CF₃ carbon (quartet) | Provides information on the carbon skeleton and the presence of the trifluoromethyl group. |

| ¹⁹F NMR | A single resonance for the CF₃ group. | Directly confirms the presence and electronic environment of the trifluoromethyl group. |

| FT-IR | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C-F stretches (~1100-1300 cm⁻¹), C-Br stretch | Identifies the key functional groups: hydroxyl, aromatic ring, trifluoromethyl, and bromo substituents. |

| Mass Spec. | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | Confirms the molecular weight and provides structural information through fragmentation analysis. |

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a bioisostere for several other groups and can significantly enhance the metabolic stability and membrane permeability of a drug candidate. The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in the drug discovery process.

Role as a Key Building Block

This compound is a valuable intermediate in the synthesis of a range of biologically active molecules. For instance, it can be a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and compounds targeting G-protein coupled receptors (GPCRs). The combination of the trifluoromethyl group and the reactive bromine atom allows for the strategic design of molecules with tailored pharmacokinetic and pharmacodynamic profiles.

Caption: Synthetic utility of this compound in drug discovery.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic Characterization of 4-Bromo-2-(trifluoromethyl)benzyl alcohol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the structural elucidation of this complex molecule.

Introduction

This compound is a substituted aromatic alcohol with significant potential in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the benzene ring, imparts specific chemical properties that are of interest in the development of novel bioactive compounds. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a combination of modern spectroscopic techniques. This guide will delve into the principles and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this target molecule.

Molecular Structure and Key Features

The structure of this compound presents several key features that will manifest in its spectroscopic data:

-

Aromatic Ring: A benzene ring substituted with three different groups.

-

Hydroxyl Group (-OH): Responsible for characteristic IR absorption and an exchangeable proton in ¹H NMR.

-

Bromine Atom (-Br): Its isotopic pattern is a key indicator in mass spectrometry.

-

Trifluoromethyl Group (-CF₃): The strong electronegativity of fluorine atoms significantly influences the NMR chemical shifts of nearby nuclei.

-

Benzylic Protons (-CH₂OH): These protons will exhibit a distinct signal in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid or solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and common sampling technique.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). If the sample is a liquid, a single drop is sufficient.[1]

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into firm contact with the ATR crystal. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram of the ATR-FTIR Experimental Workflow

Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3500-3200 | O-H stretch (alcohol) | Strong, broad |

| 3100-3000 | C-H stretch (aromatic) | Weak to medium |

| 2950-2850 | C-H stretch (aliphatic -CH₂) | Weak to medium |

| 1600-1450 | C=C stretch (aromatic ring) | Medium, sharp |

| 1350-1150 | C-F stretch (trifluoromethyl) | Strong, sharp |

| 1250-1000 | C-O stretch (primary alcohol) | Strong, sharp |

| 850-550 | C-Br stretch | Medium to strong |

The most prominent feature will be the broad O-H stretching band, which is a definitive indicator of the alcohol functional group.[2] The presence of strong C-F stretching bands confirms the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[3]

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a greater number of scans are typically required. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and integrated.

Diagram of the NMR Data Acquisition and Processing Workflow

Caption: The general workflow for obtaining and processing an NMR spectrum.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.4 | Multiplet | 3H | Aromatic protons | Protons on the aromatic ring, deshielded by the ring current and electron-withdrawing groups. |

| ~4.8 | Singlet | 2H | Benzylic -CH₂- | Protons adjacent to the aromatic ring and the hydroxyl group. May show coupling to the -OH proton. |

| ~2.0-4.0 (variable) | Singlet | 1H | Hydroxyl -OH | Chemical shift is concentration and solvent dependent. The signal may be broad. |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific electronic effects of the bromine and trifluoromethyl groups. The spectrum of the similar 2-(trifluoromethyl)benzyl alcohol shows aromatic protons in the range of 7.3-7.7 ppm and the benzylic protons at approximately 4.8 ppm.[3]

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-130 | C-Br and C-CH₂OH | Quaternary carbons attached to the bromine and the benzylic alcohol group. |

| ~135-120 | Aromatic CH carbons | Carbons in the aromatic ring bearing a hydrogen atom. |

| ~125 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~130 (quartet) | C-CF₃ | The aromatic carbon attached to the trifluoromethyl group will also show coupling to the fluorine atoms, appearing as a quartet.[4] |

| ~62 | -CH₂OH | The benzylic carbon, shifted downfield by the adjacent oxygen atom. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a common "hard" ionization technique suitable for relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule, forming a molecular ion (M⁺•).[5][6]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged and neutral pieces.[7][8]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Diagram of the EI-MS Process

Caption: The key stages in obtaining an electron ionization mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will have several key features:

-

Molecular Ion Peak (M⁺•): The molecular weight of the compound is approximately 256 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺• and M+2⁺•) of almost equal intensity, separated by 2 m/z units. This is a definitive signature for a monobrominated compound.[9]

-

Major Fragmentation Pathways:

-

Loss of H₂O: Alcohols often undergo dehydration, leading to a peak at M-18.

-

Loss of -CH₂OH: Cleavage of the benzylic C-C bond would result in a fragment corresponding to the loss of 31 mass units.

-

Loss of Br: Loss of the bromine atom would result in a peak at M-79 or M-81.

-

Tropylium Ion Formation: Benzyl compounds can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although the substituents on the ring will affect this.

-

Expected Key Fragments in the Mass Spectrum

| m/z Value | Identity | Comments |

| 256, 258 | [C₈H₆BrF₃O]⁺• | Molecular ion peak (M⁺• and M+2⁺•), confirming the presence of Br. |

| 238, 240 | [M - H₂O]⁺• | Loss of water from the alcohol. |

| 177, 179 | [M - Br]⁺ | Loss of the bromine atom. |

| 145 | [C₇H₄F₃]⁺ | Fragment resulting from loss of Br and CH₂OH. |

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and complementary suite of tools for the unambiguous structural determination of this compound. Each technique offers unique insights into the molecular architecture, from the identification of functional groups and the mapping of the carbon-hydrogen framework to the confirmation of the molecular weight and elemental composition. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive spectroscopic analysis of this and other complex organic molecules, ensuring the highest standards of scientific integrity in research and development.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. bitesizebio.com [bitesizebio.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. savemyexams.com [savemyexams.com]

Reactivity of the benzylic alcohol in 4-Bromo-2-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the Reactivity of the Benzylic Alcohol in 4-Bromo-2-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the benzylic alcohol functional group in this compound. This molecule is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by its substituents. The strong electron-withdrawing nature of the ortho-trifluoromethyl group, combined with the inductive and resonance effects of the para-bromo group, profoundly influences the reaction pathways at the benzylic center. This document explores the mechanistic underpinnings and provides field-proven protocols for key transformations, including oxidation, nucleophilic substitution, and etherification. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex organic synthesis.

Introduction: Structural and Electronic Landscape

This compound is a bifunctional organic compound featuring a primary benzylic alcohol, a bromine atom at the para-position, and a trifluoromethyl (-CF3) group at the ortho-position relative to the alcohol. The reactivity of the hydroxyl group is not dictated by its nature alone but is heavily modulated by the electronic and steric environment created by the aromatic substituents.

-

Trifluoromethyl Group (-CF3): As one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry, the -CF3 group exerts a strong negative inductive effect (-I effect).[1][2] This effect significantly reduces the electron density of the aromatic ring and, crucially, of the benzylic carbon to which the alcohol is attached.

-

Bromo Group (-Br): The bromine atom is a deactivating substituent that also exerts a -I effect, further withdrawing electron density from the ring. While it possesses a positive resonance effect (+R effect), its inductive effect is dominant.

-

Steric Hindrance: The placement of the bulky -CF3 group at the ortho position creates significant steric congestion around the benzylic carbon and the hydroxyl group. This steric shield plays a critical role in dictating the feasibility and mechanism of many reactions.[3]

These combined effects render the benzylic carbon highly electrophilic but also sterically hindered, and they destabilize the formation of a positive charge at the benzylic position, which has profound implications for reaction mechanisms.

Figure 1: Structure and key electronic/steric influences in this compound.

Oxidation of the Benzylic Alcohol

The conversion of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. The electron-deficient nature of the benzylic carbon in the target molecule influences the choice of oxidant and reaction conditions. While the reaction is generally feasible, stronger oxidizing conditions may be required compared to electron-rich benzyl alcohols.

Mechanism and Rationale

Oxidation typically proceeds via the removal of two hydrogen atoms (one from the hydroxyl group and one from the benzylic carbon). The strong inductive effect of the -CF3 group makes the benzylic C-H bond less electron-rich, which can affect the rate of hydride abstraction or related steps, depending on the specific oxidant used. Over-oxidation to the carboxylic acid is a common side reaction, particularly with potent oxidants like potassium permanganate.[4]

Figure 2: General oxidation pathways for the benzylic alcohol.

Experimental Protocols

This protocol utilizes a milder oxidant to minimize over-oxidation to the carboxylic acid.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous dichloromethane (CH2Cl2).

-

Reagents: Add pyridinium chlorochromate (PCC, ~1.5 equivalents) and powdered molecular sieves (4Å) to the solvent. Stir the resulting suspension.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous CH2Cl2 and add it dropwise to the PCC suspension.

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure aldehyde.

This protocol employs a strong oxidant for the direct conversion to the carboxylic acid.[4]

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a mixture of a suitable solvent (e.g., acetone, water, or a mixture) and a small amount of a base (e.g., Na2CO3).

-

Reagent Addition: Slowly add a solution of potassium permanganate (KMnO4, ~3-4 equivalents) in water to the reaction mixture. The reaction is exothermic and may require cooling.

-

Reaction: Heat the mixture to reflux and maintain it until the purple color of the permanganate disappears, indicating its consumption.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2.

-

Isolation: The carboxylic acid product will typically precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Nucleophilic Substitution at the Benzylic Carbon

Replacing the hydroxyl group with other nucleophiles (e.g., halides, alkoxides, cyanides) is a powerful method for further functionalization. The mechanism of this substitution is a critical consideration. An SN1 mechanism, which proceeds through a benzylic carbocation, is highly disfavored due to the powerful destabilizing effect of the adjacent ortho-CF3 group.[1] Consequently, reactions must be designed to favor an SN2-type pathway or involve pre-activation of the hydroxyl group.

Figure 3: Mechanistic comparison of SN1 and SN2 pathways at the benzylic center.

Conversion to Benzylic Halides

A common strategy is to first convert the alcohol to a more reactive leaving group, such as a benzyl bromide or chloride, which can then be readily displaced by a variety of nucleophiles.

-

Setup: To a solution of this compound (1.0 equivalent) in an inert solvent like diethyl ether or dichloromethane, cooled in an ice bath (0 °C).

-

Reagent Addition: Add phosphorus tribromide (PBr3, ~0.4-0.5 equivalents) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor progress by TLC.

-

Workup: Carefully pour the reaction mixture over ice water to quench the excess PBr3. Separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the solution over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can be used directly or purified by chromatography.

Etherification Reactions

The formation of benzyl ethers is a common synthetic step, often used for introducing protecting groups or building larger molecular scaffolds.[5] Due to the electronic deactivation caused by the -CF3 group, etherification of this substrate can be challenging and may require forcing conditions.[6] The Williamson ether synthesis is the most common approach.

Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

-

Setup: In a flame-dried flask under an inert atmosphere, suspend a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Alkoxide Formation: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Nucleophilic Attack: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 equivalents) to the freshly formed alkoxide solution.

-

Reaction: The reaction may be slow and require heating (e.g., 60-80 °C) for several hours to overnight. Monitor the reaction by TLC.

-

Workup: Cool the reaction and carefully quench the excess NaH with a few drops of water or ethanol. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the resulting ether by flash column chromatography.

| Reaction Type | Reagent(s) | Typical Product | Mechanistic Consideration | Reference |

| Mild Oxidation | PCC, DMP | Aldehyde | Avoids over-oxidation | - |

| Strong Oxidation | KMnO4, CrO3 | Carboxylic Acid | Risk of over-oxidation from aldehyde | [4] |

| Halogenation | PBr3, SOCl2 | Benzyl Halide | Converts -OH to a better leaving group | - |

| Etherification | NaH, then R-X | Benzyl Ether | SN2 pathway; may require heat | [5][6] |

Table 1: Summary of Key Reactions and Considerations.

Conclusion

The reactivity of the benzylic alcohol in this compound is a study in the interplay of competing electronic and steric effects. The potent electron-withdrawing and sterically demanding ortho-trifluoromethyl group is the dominant controlling factor. It strongly disfavors SN1 pathways by destabilizing the requisite carbocation intermediate and simultaneously hinders SN2 pathways through steric repulsion. Despite these challenges, the benzylic alcohol remains a versatile functional handle. Oxidations to both aldehydes and carboxylic acids are readily achievable with the appropriate choice of reagents. Furthermore, nucleophilic substitution and etherification reactions can be successfully performed, provided that reaction conditions are chosen to favor an SN2 mechanism and overcome the inherent electronic deactivation. A thorough understanding of these principles is essential for any scientist aiming to incorporate this valuable fluorinated building block into advanced synthetic targets.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]

- 4. 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | 2090282-94-1 | Benchchem [benchchem.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

A-101-2-1. An In-Depth Technical Guide on the Role of the Trifluoromethyl Group in 4-Bromo-2-(trifluoromethyl)benzyl alcohol

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for molecular design. The trifluoromethyl (CF3) group, in particular, offers a unique constellation of properties that can profoundly modulate the physicochemical and biological characteristics of a parent molecule. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)benzyl alcohol. We will dissect the electronic and steric effects of the CF3 group, its influence on lipophilicity, metabolic stability, and acidity, and its impact on the reactivity of the benzyl alcohol scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylated compounds in their work.

Introduction: The Strategic Value of the Trifluoromethyl Group

The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists.[1] Its introduction into a molecular scaffold can dramatically alter a compound's efficacy and behavior.[2] The CF3 group is prized for its high electronegativity, which significantly influences the electronic properties of the molecule it is attached to.[2] This can impact how a drug interacts with its biological target, often leading to increased binding affinity and potency.[2] Furthermore, the lipophilicity conferred by the trifluoromethyl group can enhance a drug's ability to permeate cell membranes, thereby improving its absorption and distribution.[2][3] A critical advantage of the CF3 group is its exceptional stability against metabolic degradation.[2] The carbon-fluorine bonds are among the strongest single bonds in organic chemistry, rendering them resistant to enzymatic breakdown.[2] This metabolic stability can lead to longer drug half-lives, requiring less frequent administration.[2]

In this compound, the CF3 group is strategically positioned on the aromatic ring, ortho to the hydroxymethyl group. This specific placement gives rise to a unique interplay of electronic and steric effects that define the molecule's chemical personality and potential applications.

Electronic and Steric Landscape of this compound

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][4] This property has a profound impact on the electron distribution within the benzene ring of this compound.

Inductive and Resonance Effects

The CF3 group exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring.[5] This effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene.[5] Unlike groups with lone pairs, the trifluoromethyl group does not have a significant resonance-donating (+M) effect.[5] Consequently, the overall electronic impact is a strong deactivation of the aromatic system.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12];

} /dot

Steric Hindrance

The trifluoromethyl group is bulkier than a methyl group and can introduce steric hindrance around the ortho position.[1] This steric bulk can influence the conformation of the molecule and affect the reactivity of the adjacent hydroxymethyl group. For instance, in reactions involving the hydroxyl group, the CF3 group may hinder the approach of bulky reagents.

Physicochemical Properties Modulated by the Trifluoromethyl Group

The incorporation of a trifluoromethyl group brings about significant changes in the physicochemical properties of the parent molecule, which are critical for its application in drug discovery and materials science.

Lipophilicity

The trifluoromethyl group is one of the most lipophilic functional groups.[8] Its presence on a molecule generally increases its lipophilicity, as quantified by the partition coefficient (LogP).[3] A higher LogP value is often associated with enhanced membrane permeability and, consequently, better absorption and distribution of a drug candidate.[2][3] The Hansch π parameter, a measure of the lipophilicity contribution of a substituent, for the CF3 group is +0.88.[1] This significant increase in lipophilicity can be a double-edged sword, as excessively high lipophilicity can lead to poor solubility and increased metabolic turnover. Therefore, the strategic placement of the CF3 group is crucial for fine-tuning the overall lipophilicity of a molecule to an optimal range.[9]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[1] This high bond strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] By replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group, the metabolic hotspot can be blocked, leading to an increased half-life of the drug molecule.[1][10]

Binding Interactions

The trifluoromethyl group can participate in various non-covalent interactions with biological targets, such as dipole-dipole and ion-dipole interactions. The polarized C-F bonds can act as hydrogen bond acceptors, although this is a subject of ongoing research and debate. The increased lipophilicity can also enhance hydrophobic interactions with the target protein's binding pocket.[1] These enhanced binding interactions can lead to increased potency and selectivity of the drug candidate.[2][10]

Reactivity and Synthetic Utility

The presence of the trifluoromethyl group influences the reactivity of the other functional groups in this compound.

Reactivity of the Benzyl Alcohol Moiety

The primary alcohol group in this compound can undergo typical alcohol reactions such as oxidation, esterification, and etherification.[11] However, the electron-withdrawing nature of the ortho-CF3 group can affect the rates of these reactions. For instance, the increased acidity of the hydroxyl proton can facilitate deprotonation in base-catalyzed reactions. The benzyl alcohol can be activated in situ for Friedel-Crafts benzylation reactions.[12]

Reactivity of the Aromatic Ring

As mentioned earlier, the aromatic ring is deactivated towards electrophilic aromatic substitution. The bromine atom at the para position offers a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The trifluoromethyl group at the ortho position can direct ortho-lithiation, providing a route for introducing other substituents at the 3-position.[4]

Experimental Protocols

Protocol for Synthesis of this compound

While a specific, detailed synthesis for this compound was not found in the provided search results, a general approach can be inferred from similar preparations. A common method involves the reduction of the corresponding carboxylic acid or aldehyde. For example, the synthesis of 4-(bromomethyl)benzyl alcohol is achieved by the reduction of 4-bromomethylbenzoic acid with borane/THF.[13] A similar strategy could be employed for the target molecule.

Hypothetical Synthetic Protocol:

-

Starting Material: 4-Bromo-2-(trifluoromethyl)benzoic acid.

-

Reaction: To a solution of 4-Bromo-2-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of borane-THF complex.

-

Work-up: After the reaction is complete, quench the excess borane with methanol, followed by water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} /dot

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the characterization of trifluoromethylated compounds.

-

¹H NMR: The proton spectrum will show signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the bromo and trifluoromethyl groups.

-

¹³C NMR: The carbon spectrum will show distinct signals for the trifluoromethyl carbon and the aromatic carbons. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The coupling constants (JCF) are diagnostic, with typical values of ¹JCF around 275 Hz, ²JCF around 35 Hz, and ³JCF around 6 Hz.[14]

-

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[15][16] this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF3 group.[15] The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group.[17]

Conclusion

The trifluoromethyl group in this compound plays a pivotal role in defining its chemical and physical properties. Its strong electron-withdrawing nature enhances the acidity of the benzyl alcohol, deactivates the aromatic ring, and serves as a powerful modulator of lipophilicity and metabolic stability. This unique combination of attributes makes this compound a valuable building block in medicinal chemistry and materials science, offering a scaffold with tunable properties for the design of novel bioactive compounds and functional materials. A thorough understanding of the interplay between the trifluoromethyl group and the other functionalities within the molecule is essential for harnessing its full potential in synthetic applications.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. Benzyl Alcohol [commonorganicchemistry.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. prepchem.com [prepchem.com]

- 14. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 17. researchgate.net [researchgate.net]

Safety and handling precautions for 4-Bromo-2-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(trifluoromethyl)benzyl alcohol

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique chemical structure, featuring both a bromine atom and a trifluoromethyl group on the benzyl ring, makes it a versatile building block for introducing these moieties into larger molecules. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory and drug development setting. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of research.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling. This compound is classified as hazardous, and it is essential to be aware of its specific risks.

Classification and Labeling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .

Summary of Hazards

| Hazard Type | Description |

| Skin Irritation | Direct contact can cause redness, itching, and inflammation. |

| Eye Irritation | Can cause serious irritation, pain, and potential damage to the eyes upon contact. |

| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath. |

| Ingestion | May cause irritation of the digestive tract. The full toxicological properties have not been completely investigated. |

Incompatibilities

To prevent hazardous reactions, this compound should not be stored with or exposed to the following:

-

Strong oxidizing agents

-

Acid anhydrides

-

Acid chlorides

-

Reducing agents

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is highly recommended to control airborne concentrations.

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical splash goggles are required. Face shields may be necessary for splash-prone operations. | To prevent contact with the eyes, which can cause serious irritation. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | To prevent skin irritation from direct contact. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent respiratory tract irritation from inhalation of dust or vapors. |

PPE Selection Workflow

Caption: PPE Selection Workflow for Handling this compound.

Safe Handling and Storage Protocols

Strict adherence to established protocols for handling and storage is paramount to preventing accidents and ensuring a safe laboratory environment.

Handling Procedures

-

Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.

-

Avoid Inhalation: Avoid breathing dust, vapor, mist, or gas.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Storage Conditions

-

Container: Keep the container tightly closed.

-

Location: Store in a cool, dry, and well-ventilated place.

-

Incompatibles: Keep away from strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.

-

Containment: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

-

Environmental Precautions: Should not be released into the environment.

Emergency Response Flowchart

Caption: Emergency Response Flowchart for this compound.

Waste Disposal

All waste materials containing this compound must be handled and disposed of as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant.

-

Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H7BrF3O |

| Molecular Weight | 255.04 g/mol |

| Appearance | White to off-white solid |

| Odor | No information available |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on its classification, it is known to cause skin, eye, and respiratory irritation. Long-term exposure effects are not well-documented, and it is crucial to handle this compound with the assumption that it may have other unknown toxic effects.

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established safety protocols. This guide serves as a comprehensive resource for researchers and professionals, emphasizing the importance of a proactive and informed approach to laboratory safety. Continuous risk assessment and a culture of safety are essential for minimizing the potential hazards associated with this and other chemical reagents.

Methodological & Application

Synthesis of 4-Bromo-2-(trifluoromethyl)benzaldehyde from the corresponding alcohol

An Application Note and Protocol for the Synthesis of 4-Bromo-2-(trifluoromethyl)benzaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-2-(trifluoromethyl)benzaldehyde, a critical building block in medicinal chemistry and drug development. The protocol details the selective oxidation of the corresponding primary alcohol, (4-Bromo-2-(trifluoromethyl)phenyl)methanol, using Pyridinium Chlorochromate (PCC). This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines to ensure a successful and reproducible synthesis.

Introduction and Significance

4-Bromo-2-(trifluoromethyl)benzaldehyde is a highly valuable synthetic intermediate. Its structure incorporates two key features that are highly sought after in modern drug design: a bromine atom, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), and a trifluoromethyl (CF3) group. The CF3 group is known to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups and through its strong electron-withdrawing nature.[1][2] The aldehyde functionality itself is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and further oxidations, making this molecule a cornerstone for building complex pharmaceutical candidates.[3]

This application note focuses on the controlled oxidation of the parent benzyl alcohol to the desired aldehyde, a transformation that requires a mild and selective reagent to prevent over-oxidation to the carboxylic acid.[4][5] While several methods exist, including Swern and Dess-Martin Periodinane (DMP) oxidations, we will detail the use of Pyridinium Chlorochromate (PCC), a well-established and reliable reagent for this purpose.[6][7]

Principles of Selective Alcohol Oxidation

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The primary challenge lies in preventing the subsequent oxidation of the aldehyde to a carboxylic acid, which can readily occur in the presence of strong oxidizing agents and water.[5]

Overview of Common Mild Oxidants

Several reagents are favored for their ability to perform this selective transformation under mild conditions.

| Reagent System | Description | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | A complex of chromium trioxide, pyridine, and HCl.[6] | Reliable, commercially available, stops at the aldehyde stage in anhydrous conditions.[5][7] | Chromium-based (toxic waste), slightly acidic, can be challenging to handle. |

| Swern Oxidation | Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base (e.g., triethylamine).[8][9] | Metal-free, very mild conditions (-78 °C), high yields.[8] | Produces malodorous dimethyl sulfide, requires cryogenic temperatures.[8] |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine(V) reagent.[10] | Metal-free, neutral pH, room temperature reaction, long shelf life.[10] | Can be explosive under shock or heat, relatively expensive. |

For this protocol, PCC is selected due to its proven efficacy and straightforward reaction setup for achieving high yields of the desired aldehyde without requiring cryogenic conditions.

Mechanism of PCC Oxidation

The oxidation of an alcohol with PCC proceeds via a two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.[4][7]

-

Chromate Ester Formation: The alcohol's oxygen atom attacks the chromium center of PCC, and after proton transfer, a chromate ester intermediate is formed.

-

E2-like Elimination: A base (such as pyridine or the chloride ion) abstracts the proton from the carbon bearing the hydroxyl group. This initiates a concerted elimination where the C-H bond electrons form the new C=O π-bond, and the O-Cr bond cleaves, reducing Cr(VI) to Cr(IV).[7]

Caption: Simplified mechanism of PCC oxidation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the oxidation of (4-Bromo-2-(trifluoromethyl)phenyl)methanol to 4-Bromo-2-(trifluoromethyl)benzaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (4-Bromo-2-(trifluoromethyl)phenyl)methanol | ≥97% | Commercial | Starting Material |

| Pyridinium Chlorochromate (PCC) | Reagent | Commercial | Oxidizing Agent |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercial | Reaction Solvent |

| Silica Gel | 60 Å, 230-400 mesh | Commercial | For filtration/purification |

| Celite® 545 | N/A | Commercial | Filtration Aid (Optional) |

| Diethyl Ether | ACS Grade | Commercial | For workup/elution |

| Hexanes | ACS Grade | Commercial | For purification |

| Ethyl Acetate | ACS Grade | Commercial | For purification |

| Round-bottom flask, magnetic stirrer, stir bar, condenser, argon/nitrogen line | N/A | Standard Lab Equipment | N/A |

Safety Precautions

-

Pyridinium Chlorochromate (PCC) is a toxic, oxidizing, and suspected carcinogenic agent. [11][12] Handle PCC in a certified chemical fume hood at all times.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[13][14] Avoid inhalation of the dust and contact with skin.[11]

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

The reaction should be conducted under an inert atmosphere (argon or nitrogen) to prevent moisture from interfering with the reaction.

Step-by-Step Synthesis Protocol

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Alcohol Reactivity [www2.chemistry.msu.edu]

- 6. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. research.uga.edu [research.uga.edu]

- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 13. echemi.com [echemi.com]

- 14. lobachemie.com [lobachemie.com]

Application Notes and Protocols for the Selective Oxidation of 4-Bromo-2-(trifluoromethyl)benzyl alcohol

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzaldehyde

In the landscape of modern medicinal chemistry and drug development, the benzaldehyde scaffold remains a cornerstone for the synthesis of a vast array of pharmacologically active molecules. Specifically, 4-Bromo-2-(trifluoromethyl)benzaldehyde is a highly valuable synthetic intermediate. The presence of a bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of molecular complexity. The trifluoromethyl group, a well-regarded bioisostere for a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.

The synthesis of this key aldehyde is most commonly and efficiently achieved through the selective oxidation of its corresponding primary alcohol, 4-Bromo-2-(trifluoromethyl)benzyl alcohol. The challenge lies in performing this transformation with high yield and selectivity, avoiding over-oxidation to the carboxylic acid, which is a common side reaction with many classical oxidizing agents. This guide provides detailed protocols and mechanistic insights for three robust and widely adopted methods for this crucial synthetic step: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation system.

Comparative Overview of Oxidation Protocols

The choice of oxidation protocol is dictated by several factors including substrate sensitivity to acid or base, desired reaction temperature, scalability, and tolerance of other functional groups. Below is a summary of the key characteristics of the protocols detailed in this guide.

| Protocol | Oxidant System | Typical Temperature | Typical Reaction Time | Key Advantages | Key Considerations |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | 1-3 hours | High yields, minimal over-oxidation, compatible with many functional groups. | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | 0.5-2 hours | Mild conditions, rapid reaction, high selectivity, commercially available reagent.[1] | DMP is relatively expensive and can be shock-sensitive, stoichiometric byproduct removal. |

| TEMPO-catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0 °C to Room Temperature | 1-4 hours | Catalytic use of TEMPO, inexpensive co-oxidant (bleach), "greener" alternative. | Biphasic reaction requires vigorous stirring, potential for chlorination side reactions with sensitive substrates. |

Protocol 1: Swern Oxidation

The Swern oxidation is a classic and highly reliable method for the conversion of primary alcohols to aldehydes, known for its mild conditions that prevent over-oxidation.[2] The reaction proceeds via an "activated" DMSO species, which is generated in situ.

Mechanistic Rationale

The causality behind the Swern protocol is a two-stage process. First, dimethyl sulfoxide (DMSO) is activated at low temperature (-78 °C) by reaction with oxalyl chloride to form a highly electrophilic chlorosulfonium salt, with the concomitant release of CO and CO2 gases.[3][4] The alcohol then attacks this electrophilic sulfur species, forming an alkoxysulfonium salt. In the second stage, a hindered, non-nucleophilic base, typically triethylamine, is added to deprotonate the carbon adjacent to the oxygen, forming a sulfur ylide intermediate. This intermediate undergoes a five-membered ring transition state to collapse, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2] The strictly low temperature is crucial to prevent side reactions, such as the Pummerer rearrangement.

Experimental Workflow: Swern Oxidation

Caption: Workflow for the Swern oxidation protocol.

Step-by-Step Protocol

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et3N)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica gel for chromatography

-

Round-bottom flask, dropping funnels, magnetic stirrer, argon/nitrogen line, dry ice/acetone bath

Procedure:

-

Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous DCM (e.g., 100 mL for a 10 mmol scale reaction) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: To the cold DCM, add oxalyl chloride (1.5 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

DMSO Activation: In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, again maintaining the temperature below -70 °C. Stir the resulting solution for 15-20 minutes.

-

Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. Stir the reaction at -78 °C for 30-45 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The starting alcohol will have a lower Rf than the more nonpolar product aldehyde.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form. Continue stirring at -78 °C for 30 minutes.

-

Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water (e.g., 50 mL) to dissolve the salts. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Caution: The crude product will contain volatile and malodorous dimethyl sulfide. All work-up and concentration steps should be performed in a well-ventilated fume hood.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-2-(trifluoromethyl)benzaldehyde. A yield of over 85% can be expected.[3][5]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one).[1] Its key advantages are the ambient reaction temperature and rapid conversion times.[1]

Mechanistic Rationale